molecular formula C16H9F3O2 B14009373 6-(Trifluoromethyl)phenanthrene-9-carboxylic acid CAS No. 35315-62-9

6-(Trifluoromethyl)phenanthrene-9-carboxylic acid

Cat. No.: B14009373
CAS No.: 35315-62-9
M. Wt: 290.24 g/mol
InChI Key: BDVORRIWZACHKW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)phenanthrene-9-carboxylic acid is a chemical compound that belongs to the class of phenanthrene carboxylic acids It is characterized by the presence of a trifluoromethyl group attached to the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of phenanthrene-9-carboxylic acid using reagents such as trifluoromethyl iodide and a suitable catalyst under controlled conditions . The reaction conditions often include the use of a solvent like dichloromethane and a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)phenanthrene-9-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)phenanthrene-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce phenanthrene alcohols .

Scientific Research Applications

6-(Trifluoromethyl)phenanthrene-9-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)phenanthrene-9-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)phenanthrene-9-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it valuable for specific applications in research and industry .

Properties

CAS No.

35315-62-9

Molecular Formula

C16H9F3O2

Molecular Weight

290.24 g/mol

IUPAC Name

6-(trifluoromethyl)phenanthrene-9-carboxylic acid

InChI

InChI=1S/C16H9F3O2/c17-16(18,19)10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)15(20)21/h1-8H,(H,20,21)

InChI Key

BDVORRIWZACHKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

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